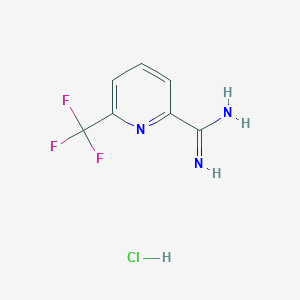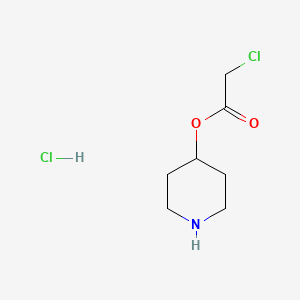
6-(Trifluoromethyl)picolinimidamide hydrochloride
Vue d'ensemble
Description
6-(Trifluoromethyl)picolinimidamide hydrochloride: is an organic compound with the chemical formula C7H7ClF3N3 and a molecular weight of 225.6 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is typically found as a white solid and is soluble in water and common organic solvents like ethanol and dimethylformamide (DMF) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-(Trifluoromethyl)picolinimidamide hydrochloride involves a multi-step synthetic route. One common method starts with the reaction of 6-aminomethylpyridine with trifluoroacetic anhydride to form an intermediate product. This intermediate is then reacted with hydrochloric acid to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Common reducing agents include and .
Substitution: Conditions vary depending on the substituent being introduced, but nucleophilic substitution is a common method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
6-(Trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, making it an effective catalyst and intermediate in various reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 6-(Trifluoromethyl)pyridine-2-carboximidamide
- 6-(Trifluoromethyl)pyridine-2-carboxamide
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Comparison: 6-(Trifluoromethyl)picolinimidamide hydrochloride is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it particularly valuable in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMQEGGOZPSBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704316 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264884-49-3 | |
| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1452348.png)









